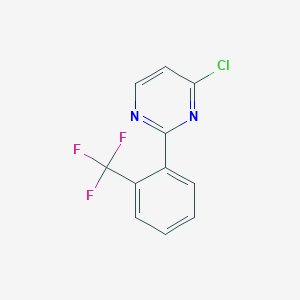
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular formula C11H6ClF3N2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a trifluoromethylphenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with 4-chloropyrimidine under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
化学反応の分析
Types of Reactions
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, DMF, or toluene.
Nucleophiles: Amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with the chloro and trifluoromethyl groups at different positions.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of a pyrimidine ring.
Triazole-Pyrimidine Hybrids: Compounds with similar pyrimidine structures but with additional triazole rings.
Uniqueness
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of a chloro group and a trifluoromethylphenyl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various fields .
特性
分子式 |
C11H6ClF3N2 |
|---|---|
分子量 |
258.62 g/mol |
IUPAC名 |
4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H |
InChIキー |
OISNPCYROQGQAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


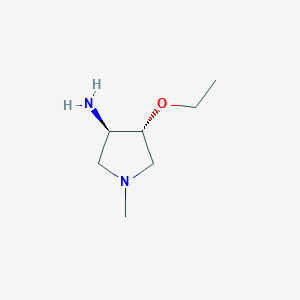
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
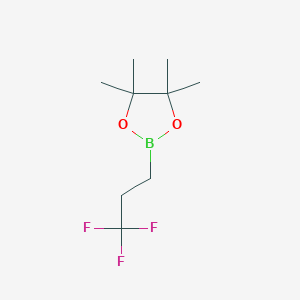

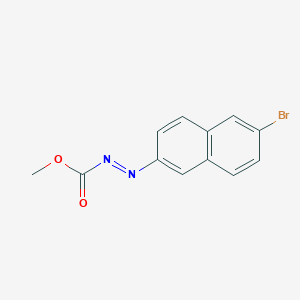
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
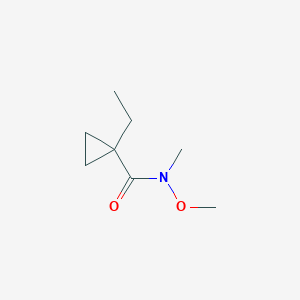
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
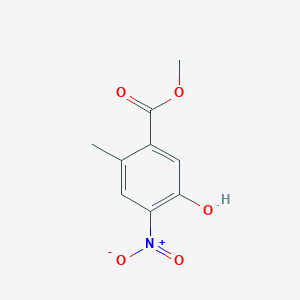
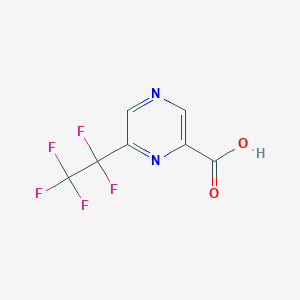
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
